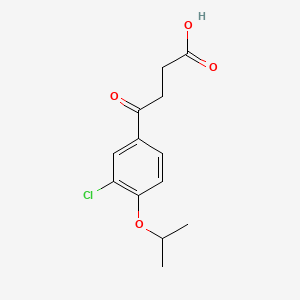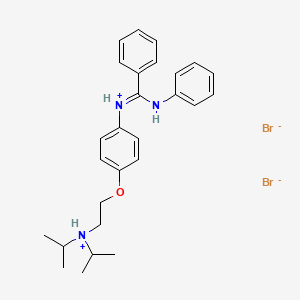
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a benzamidine core with diisopropylamino and phenyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(diisopropylamino)ethanol with p-nitrophenol to form 2-(diisopropylamino)ethoxyphenol. This intermediate is then reacted with phenyl isocyanate to produce N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenylurea. Finally, the urea derivative undergoes a reaction with benzamidine hydrochloride in the presence of a suitable base to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Diisopropylamino)ethyl)-2-(2-methoxyphenoxy)-2-phenylacetamide hydrochloride
- N,N-Diisopropylethylamine
- 2-(Diisopropylamino)ethanol
Uniqueness
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of diisopropylamino and phenyl groups makes it particularly versatile for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
80784-94-7 |
|---|---|
Molecular Formula |
C27H35Br2N3O |
Molecular Weight |
577.4 g/mol |
IUPAC Name |
2-[4-[anilino(phenyl)methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide |
InChI |
InChI=1S/C27H33N3O.2BrH/c1-21(2)30(22(3)4)19-20-31-26-17-15-25(16-18-26)29-27(23-11-7-5-8-12-23)28-24-13-9-6-10-14-24;;/h5-18,21-22H,19-20H2,1-4H3,(H,28,29);2*1H |
InChI Key |
CLKGPHCARRSXMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+](CCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=CC=C3)C(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


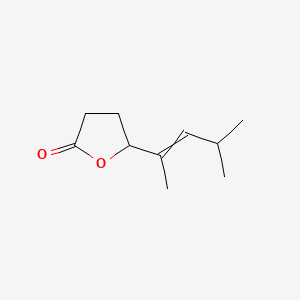
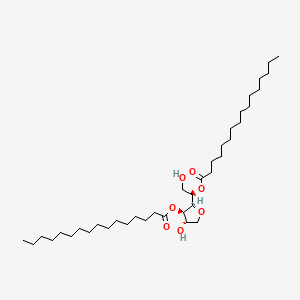
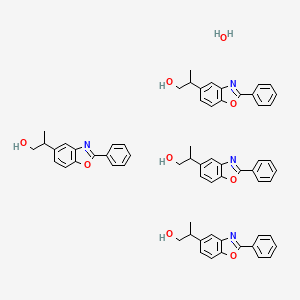
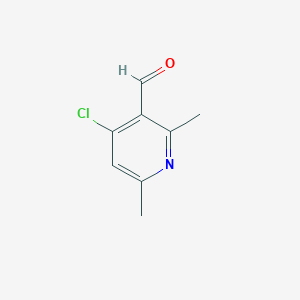
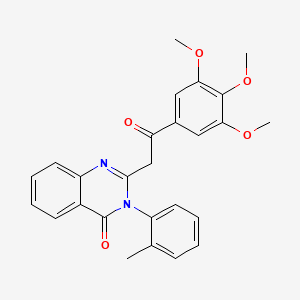
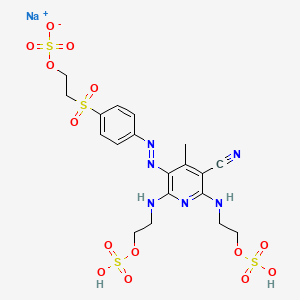
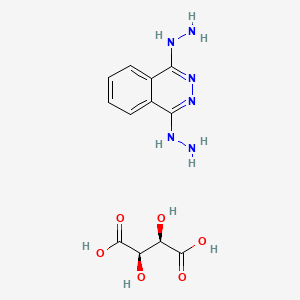
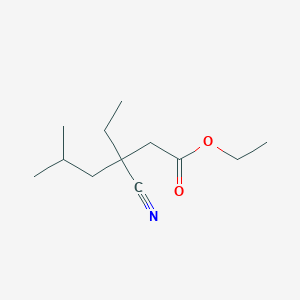
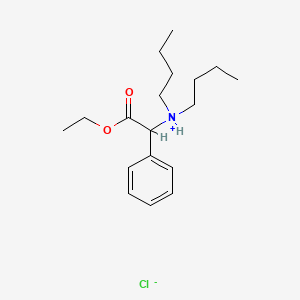
![Tris[2-(dimethylamino)ethyl] borate](/img/structure/B13772688.png)
![2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one](/img/structure/B13772696.png)
![4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)
